({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid
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Overview
Description
({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is a complex organic compound that features a sulfonamide group, a nitro group, and a methylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid typically involves multiple steps:
Sulfonylation: The nitro-substituted intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonamide group.
Amino Acid Coupling: Finally, the sulfonylated intermediate is coupled with glycine or another amino acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction Products: Amino-substituted derivatives.
Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Scientific Research Applications
({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Materials Science: It can be incorporated into materials with specific electronic or optical properties due to its functional groups.
Mechanism of Action
The mechanism of action of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is primarily related to its ability to interact with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . The nitro and methylamino groups may also contribute to its activity by participating in redox reactions and forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and are used as antibiotics.
Nitroaromatics: Compounds such as nitrobenzene and dinitrotoluene have similar nitro groups and are used in the synthesis of dyes and explosives.
Uniqueness
({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile intermediate for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(methylamino)-3-nitrophenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-10-7-3-2-6(4-8(7)12(15)16)19(17,18)11-5-9(13)14/h2-4,10-11H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVVESVYUZPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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